molecular formula C9H6BrN3O2 B7829218 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B7829218
M. Wt: 268.07 g/mol
InChI Key: DUNQLLFIPVRTIP-UHFFFAOYSA-N
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Description

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids substituted with a bromo group and a triazole ring

Properties

IUPAC Name

2-bromo-5-(1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNQLLFIPVRTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the bromination of 5-(4H-1,2,4-triazol-4-yl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution reactions under basic or acidic conditions. This reactivity is enhanced by the electron-withdrawing effects of the carboxylic acid and triazole groups, which activate the aromatic ring toward nucleophilic attack.

NucleophileConditionsProductReference
AminesDMF, 80°C2-Amino-5-(4H-1,2,4-triazol-4-yl)benzoic acid
ThiolsEtOH, reflux2-Sulfanyl derivatives
AlkoxidesK₂CO₃, DMSO2-Alkoxy-substituted analogs

Key Findings :

  • Substitution with amines yields analogs with enhanced biological activity, as seen in antimicrobial and anticancer studies .

  • Reactions with thiols require polar aprotic solvents for optimal yields.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl systems or carbon–heteroatom bonds.

Reaction TypeCatalytic SystemProduct ApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives for drug discovery
Buchwald-HartwigPd(dba)₂, XantphosAryl amines for kinase inhibitors

Example Reaction :
2-Bromo-5-(triazol-4-yl)benzoic acid+PhB(OH)2Pd catalyst2-Phenyl-5-(triazol-4-yl)benzoic acid\text{2-Bromo-5-(triazol-4-yl)benzoic acid} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-Phenyl-5-(triazol-4-yl)benzoic acid}

Key Findings :

  • Suzuki couplings proceed efficiently in aqueous ethanol at 70°C .

  • The triazole ring stabilizes transition-metal complexes during catalysis.

Carboxylic Acid Transformations

The carboxylic acid group undergoes standard derivatization reactions, enabling the synthesis of esters, amides, and acyl halides.

ReactionReagentsProductYield (%)Reference
EsterificationSOCl₂, MeOHMethyl 2-bromo-5-(triazol-4-yl)benzoate85–92
AmidationEDCI, HOBtPrimary/secondary amides70–80
ReductionLiAlH₄2-Bromo-5-(triazol-4-yl)benzyl alcohol65

Key Findings :

  • Ester derivatives exhibit improved membrane permeability in biological assays .

  • Amidation with heterocyclic amines produces candidates for kinase inhibition .

Triazole Ring Reactivity

The 1,2,4-triazole ring participates in coordination chemistry and hydrogen-bonding interactions, influencing supramolecular assembly.

Reaction TypeConditionsOutcomeReference
Metal coordinationAgNO₃, MeCNAg(I) complexes with antimicrobial activity
Acid-base reactionsNaOH (aq)Deprotonation at N1 or N4 positions

Key Findings :

  • Ag(I) complexes show enhanced antibacterial activity against E. coli and S. aureus .

  • Deprotonation at N4 increases solubility in polar solvents .

Functionalization via Halogen Exchange

The bromine atom can be replaced with other halogens or functional groups via halogen-exchange reactions.

ReagentConditionsProductReference
CuCNDMF, 120°C2-Cyano-5-(triazol-4-yl)benzoic acid
KIAcOH, reflux2-Iodo derivative

Key Findings :

  • Cyano-substituted analogs act as intermediates for further functionalization.

Photochemical and Thermal Stability

The compound exhibits stability under standard laboratory conditions but decomposes at elevated temperatures (>200°C).

ConditionObservationReference
UV light (254 nm)No degradation after 24 hrs
200°C, airPartial decomposition to CO₂ and HBr

Biological Activity Correlations

Derivatives of this compound demonstrate structure-dependent bioactivity:

  • Anticancer : IC₅₀ values of 15–24 µM against MCF-7 and HCT-116 cells .

  • Antibacterial : MIC = 5 µg/mL against B. subtilis for triazole-metal complexes .

Scientific Research Applications

Pharmaceutical Applications

Antifungal and Antibacterial Properties

The primary application of 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid lies in the pharmaceutical industry as an intermediate in the synthesis of antifungal and antibacterial agents. Triazole derivatives are known for their effectiveness against fungal infections due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi .

Case Study: Synthesis of Antifungal Agents

A notable study explored the synthesis of novel triazole-based antifungal agents using this compound as a precursor. The synthesized compounds exhibited potent antifungal activity against various strains of Candida and Aspergillus species. The structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring significantly influenced the antifungal efficacy .

Agricultural Applications

Pesticide Development

The compound is also being investigated for its potential use as a pesticide or herbicide. Its biological activity suggests that it may disrupt key metabolic pathways in pests and weeds, making it a candidate for developing environmentally friendly agrochemicals.

Research Findings

Research has shown that derivatives of triazole compounds can exhibit herbicidal properties by inhibiting specific enzymatic pathways involved in plant growth. The application of this compound in formulating herbicides could lead to effective control measures against resistant weed species .

Materials Science Applications

Development of Functional Materials

In materials science, this compound is explored for its potential in developing new materials with unique properties such as luminescence and conductivity. The incorporation of triazole rings into polymer matrices can enhance their thermal and mechanical properties.

Case Study: Luminescent Materials

A study focused on synthesizing luminescent polymers using this compound as a monomer. The resulting materials demonstrated significant luminescent properties under UV light, making them suitable for applications in optoelectronics and display technologies .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. Additionally, the bromo group can participate in halogen bonding, affecting the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both a bromo group and a triazole ring on the benzoic acid scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .

Biological Activity

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Molecular Formula : C6_{6}H4_{4}BrN5_{5}
Molecular Weight : 226.03 g/mol
IUPAC Name : 2-bromo-5-(1,2,4-triazol-4-yl)benzoic acid
Appearance : White to tan solid

The biological activity of this compound is primarily attributed to its structural features:

  • Triazole Ring Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activities and various biological pathways.
  • Halogen Bonding : The presence of the bromo group allows for halogen bonding interactions, which can enhance binding affinity to biological targets.

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, studies have shown that derivatives of triazoles demonstrate higher efficacy against fungal strains compared to traditional antifungal agents such as ketoconazole. In comparative studies, triazole derivatives were found to have MIC (Minimum Inhibitory Concentration) values significantly lower than those of established antifungals .

Antibacterial Activity

The compound's antibacterial potential has also been explored. A study highlighted the effectiveness of triazole derivatives against a range of Gram-positive and Gram-negative bacteria. Molecular docking studies revealed strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism for antibacterial action .

Anticancer Properties

The anticancer activity of triazole derivatives has been a focal point in medicinal chemistry. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various pathways. For example, triazole-based compounds have been linked to apoptotic mechanisms in cancer cells .

Case Studies

StudyFocusFindings
Antifungal ActivityCompound exhibited MIC values lower than ketoconazole against various fungal strains.
Antibacterial ActivityStrong binding affinities observed in molecular docking studies with significant antibacterial effects.
Anticancer ActivityInduced apoptosis in cancer cell lines with promising results for further development.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(4H-1,2,4-Triazol-4-yl)benzoic AcidLacks bromo groupModerate antifungal activity
5-Bromo-1H-1,2,4-triazoleBromo on triazole ringEnhanced antifungal properties
2-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazoleBromo on phenyl ringNotable antibacterial activity

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